Rescinnamine Exhibits 3- to 4-Fold Lower Sedative Potency Than Reserpine and Deserpidine in Mice
In a direct head-to-head comparison using the roller-cage technique to assess sedative activity in mice, rescinnamine demonstrated markedly lower sedative potency relative to its closest structural analogs. Solutions of reserpine and deserpidine were nearly equipotent and produced identical dose-response curves, whereas solutions of rescinnamine were only one-third to one-fourth as effective at equivalent oral doses [1]. Methylcellulose suspensions of rescinnamine and deserpidine retained potencies and dose-response curve slopes similar to their respective solutions, confirming that the reduced sedative activity of rescinnamine is intrinsic to the compound rather than an artifact of formulation [1].
| Evidence Dimension | Sedative potency in mice (roller-cage assay) |
|---|---|
| Target Compound Data | 1/3 to 1/4 the potency of reserpine/deserpidine |
| Comparator Or Baseline | Reserpine and deserpidine: equipotent, identical dose-response curves |
| Quantified Difference | Rescinnamine potency = 0.25× to 0.33× reserpine/deserpidine |
| Conditions | Oral administration in mice; roller-cage technique measuring spontaneous motor activity |
Why This Matters
The 3- to 4-fold lower sedative potency identifies rescinnamine as the preferred Rauwolfia alkaloid for studies where CNS depression must be minimized, enabling dose escalation for target engagement without the confounding sedative liability that limits reserpine and deserpidine.
- [1] Cronheim G, Toekes IM, Bitterman R. Comparison of 'sedative' properties of single alkaloids of Rauwolfia and their mixtures. J Pharmacol Exp Ther. 1957;119(3):357-360. View Source
